molecular formula C15H20N2O4 B4219790 5-tert-butyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

5-tert-butyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B4219790
M. Wt: 292.33 g/mol
InChI Key: PQUUMTNPODCJAM-UHFFFAOYSA-N
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Description

5-tert-butyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a tert-butyl group and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4,5-trimethoxybenzohydrazide with tert-butyl isocyanide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic and nucleophilic reagents, such as halogens and alkylating agents, can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

5-tert-butyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound’s properties may be leveraged in the development of new materials with unique characteristics, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can engage in hydrogen bonding and π-π interactions, which may influence its binding affinity to proteins or other biomolecules. The trimethoxyphenyl group can further modulate these interactions, potentially enhancing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-tert-butyl-3-phenyl-1,2,4-oxadiazole: Lacks the trimethoxy substituents, which may affect its reactivity and biological activity.

    3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole: Lacks the tert-butyl group, which can influence its steric properties and interactions.

Uniqueness

5-tert-butyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is unique due to the combination of the tert-butyl and trimethoxyphenyl groups. This combination imparts distinct steric and electronic properties, potentially enhancing its reactivity and specificity in various applications.

Properties

IUPAC Name

5-tert-butyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)14-16-13(17-21-14)9-7-10(18-4)12(20-6)11(8-9)19-5/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUUMTNPODCJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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